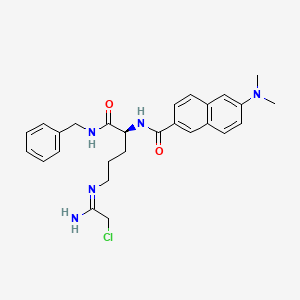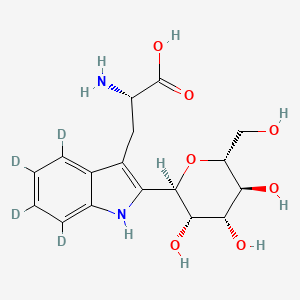
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4: is a synthetic compound that combines a mannopyranosyl sugar moiety with an L-tryptophan amino acid. This compound is labeled with deuterium (d4), which makes it useful in various scientific studies, particularly in the fields of chemistry and biology. The mannopyranosyl group is a type of sugar, while L-tryptophan is an essential amino acid involved in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosidic bond formation. For instance, the reaction might be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 can undergo various chemical reactions, including:
Oxidation: The tryptophan moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tryptophan moiety.
Substitution: The mannopyranosyl group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-formylkynurenine, while reduction could produce tryptophol .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is used as a model compound to study glycosylation reactions and the behavior of glycosylated amino acids under various conditions.
Biology: In biological research, this compound is used to investigate the role of glycosylated tryptophan in protein folding, stability, and function. It is also used in studies related to protein glycosylation and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of glycosylated drugs that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of glycosylated proteins and peptides, which have applications in pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, such as lectins, influencing cellular signaling and adhesion processes. The tryptophan moiety can interact with enzymes and receptors involved in metabolic pathways, affecting protein synthesis and other cellular functions.
Comparaison Avec Des Composés Similaires
a-L-Arabinofuranosyl-(1->2)-[a-D-mannopyranosyl-(1->6)]-D-mannose: This compound is another glycosylated molecule with similar structural features but different biological properties.
Methyl a-D-mannopyranoside: A simpler glycosylated compound used in various biochemical studies.
Uniqueness: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is unique due to its combination of a mannopyranosyl sugar and an L-tryptophan amino acid, along with deuterium labeling. This unique structure allows it to be used in specialized research applications, particularly in studies involving glycosylation and protein interactions.
Propriétés
Formule moléculaire |
C17H22N2O7 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4,5,6,7-tetradeuterio-2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1/i1D,2D,3D,4D |
Clé InChI |
CPXSBHKDEPPWIX-MZYMVHMMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
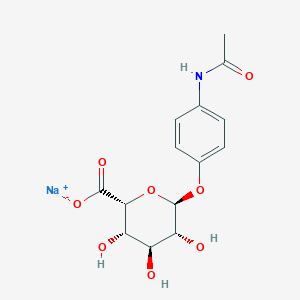
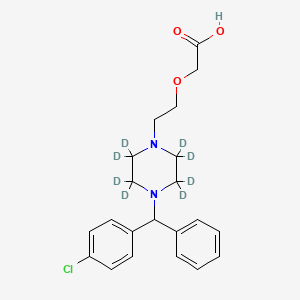
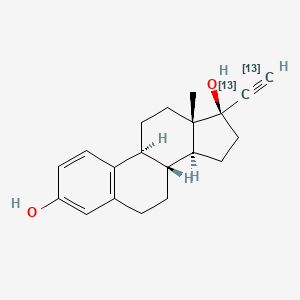
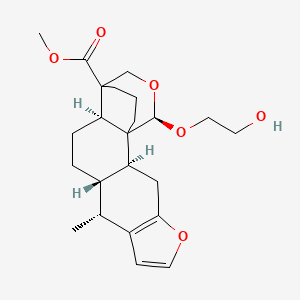

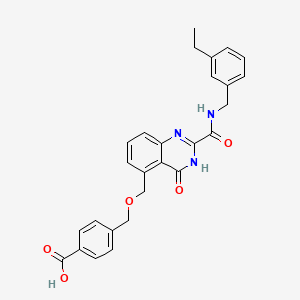
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
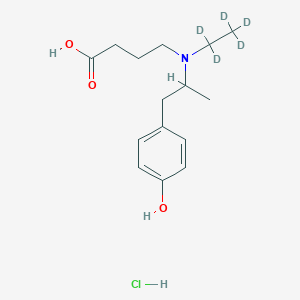
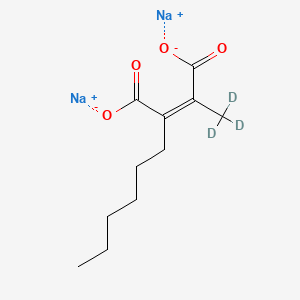
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
